![molecular formula C13H19N3O5S B359438 3-{[(dimethylamino)sulfonyl]amino}phenyl 4-morpholinecarboxylate CAS No. 942877-07-8](/img/structure/B359438.png)
3-{[(dimethylamino)sulfonyl]amino}phenyl 4-morpholinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[(dimethylamino)sulfonyl]amino}phenyl 4-morpholinecarboxylate is a complex organic compound that features a morpholine ring and a dimethylsulfamoyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(dimethylamino)sulfonyl]amino}phenyl 4-morpholinecarboxylate typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized from 1,2-amino alcohols through a sequence of coupling, cyclization, and reduction reactions.
Introduction of the Dimethylsulfamoyl Group: This step involves the reaction of the morpholine derivative with dimethylsulfamoyl chloride under basic conditions to introduce the dimethylsulfamoyl group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-{[(dimethylamino)sulfonyl]amino}phenyl 4-morpholinecarboxylate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring and the morpholine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .
Wissenschaftliche Forschungsanwendungen
3-{[(dimethylamino)sulfonyl]amino}phenyl 4-morpholinecarboxylate has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-{[(dimethylamino)sulfonyl]amino}phenyl 4-morpholinecarboxylate involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Morpholine Derivatives: Compounds such as morpholine-4-carboxylate and morpholine-4-sulfonamide share structural similarities with 3-{[(dimethylamino)sulfonyl]amino}phenyl 4-morpholinecarboxylate.
Dimethylsulfamoyl Compounds: Other compounds containing the dimethylsulfamoyl group, such as dimethylsulfamoyl chloride, are also similar.
Uniqueness
This compound is unique due to the combination of the morpholine ring and the dimethylsulfamoyl group, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
942877-07-8 |
|---|---|
Molekularformel |
C13H19N3O5S |
Molekulargewicht |
329.37g/mol |
IUPAC-Name |
[3-(dimethylsulfamoylamino)phenyl] morpholine-4-carboxylate |
InChI |
InChI=1S/C13H19N3O5S/c1-15(2)22(18,19)14-11-4-3-5-12(10-11)21-13(17)16-6-8-20-9-7-16/h3-5,10,14H,6-9H2,1-2H3 |
InChI-Schlüssel |
MBTXZKOPYHYZHI-UHFFFAOYSA-N |
SMILES |
CN(C)S(=O)(=O)NC1=CC(=CC=C1)OC(=O)N2CCOCC2 |
Kanonische SMILES |
CN(C)S(=O)(=O)NC1=CC(=CC=C1)OC(=O)N2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


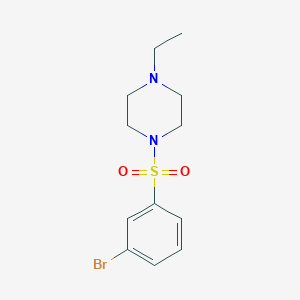
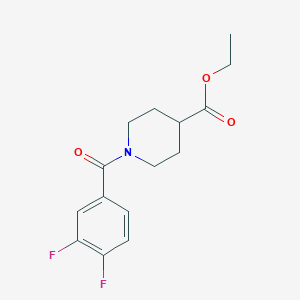


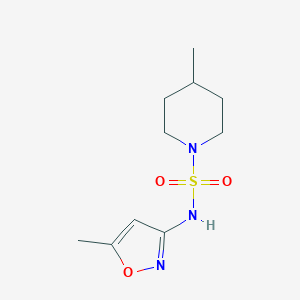
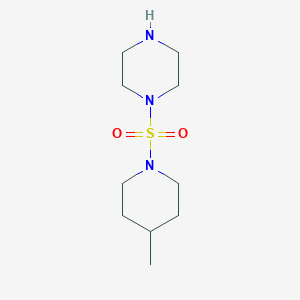




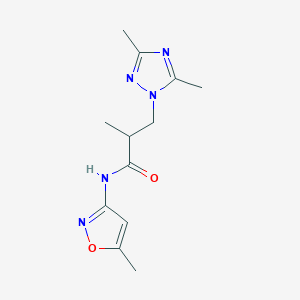


![4-chloro-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]benzenesulfonamide](/img/structure/B359443.png)
